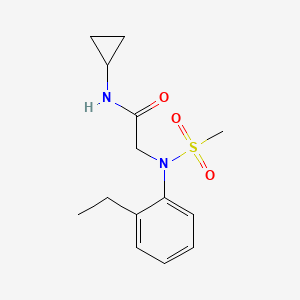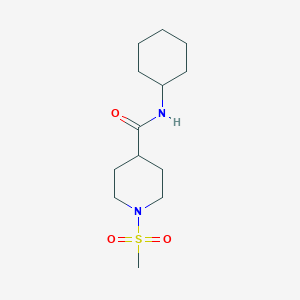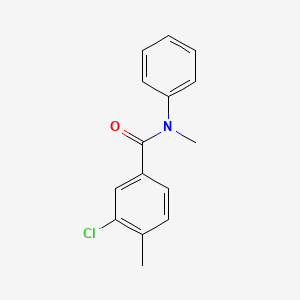
3-chloro-N,4-dimethyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N,4-dimethyl-N-phenylbenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPB belongs to the class of benzamides and has been found to possess a range of biochemical and physiological effects.
科学研究应用
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs have been implicated in the development of cancer and neurodegenerative diseases, and inhibitors of HDACs have shown promise as therapeutic agents.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-chloro-N,4-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively inhibit HDACs. However, this compound also has some limitations, including its relatively low potency compared to other HDAC inhibitors, and its potential toxicity at high doses.
未来方向
There are several future directions for research on 3-chloro-N,4-dimethyl-N-phenylbenzamide, including the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in cancer and neurodegenerative diseases. Finally, the development of novel formulations of this compound for improved delivery and bioavailability may also be an area of future research.
合成方法
3-chloro-N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoic acid with N,N-dimethyl-4-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
属性
IUPAC Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNRLPTLZVJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

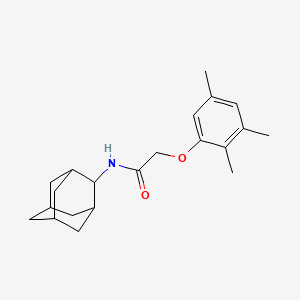
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
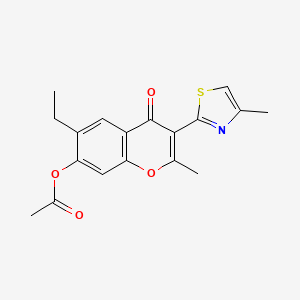
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
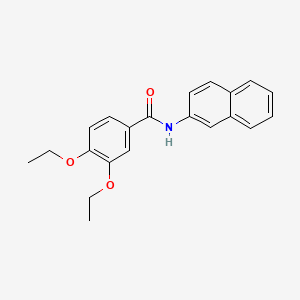
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
